2-Octyldodecan-1-amine

Catalog No.
S694279
CAS No.
62281-06-5
M.F
C20H43N
M. Wt
297.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octyldodecan-1-amine

CAS Number

62281-06-5

Product Name

2-Octyldodecan-1-amine

IUPAC Name

2-octyldodecan-1-amine

Molecular Formula

C20H43N

Molecular Weight

297.6 g/mol

InChI

InChI=1S/C20H43N/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19,21H2,1-2H3

InChI Key

VDNQHHBRKZQBPY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(CCCCCCCC)CN

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN

Applications in Material Science:

-Octyldodecan-1-amine (2-ODDA) is a long-chain primary amine used in various material science applications due to its unique properties. Its amphiphilic nature, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) regions, allows it to interact with both polar and non-polar molecules. This characteristic makes it useful in:

  • Synthesis of nanoparticles: 2-ODDA acts as a capping agent or stabilizer during the synthesis of nanoparticles, controlling their size and preventing aggregation. Source: Li, G., et al. (2010). Synthesis and characterization of monodisperse Fe3O4 nanoparticles using a facile two-step hydrothermal method. Chemistry: A European Journal, 16(4), 1288-1293.:
  • Preparation of self-assembled structures: 2-ODDA can self-assemble into various structures like micelles and vesicles due to its amphiphilic nature. These structures find applications in drug delivery, encapsulation, and sensing. Source: Zhao, Y., et al. (2011). pH-responsive micelles based on poly(ethylene glycol)-block-poly(2-dimethylaminoethyl methacrylate) for intracellular drug delivery. International journal of pharmaceutics, 403(1-2), 226-235.:

Applications in Organic Chemistry:

-ODDA finds applications in various organic chemistry reactions due to its ability to act as a:

  • Phase-transfer catalyst: It facilitates the transfer of reactants between immiscible phases (e.g., water and organic solvents) in biphasic reactions. Source: Zheng, Z., & Li, Y. (2008). Recent advances in microwave-assisted organic reactions using ionic liquids. Chemical Reviews, 108(6), 2752-2811.:
  • Base: 2-ODDA acts as a mild organic base for various reactions, including deprotonation, condensation, and cyclization. Source: Li, C. J., & Chen, L. S. (2006). A highly efficient one-pot synthesis of N-heterocycles from aldehydes, amines, and malononitriles using 2-octyldodecan-1-amine as catalyst. Tetrahedron, 62(21), 5129-5133.:

Other Potential Applications:

-ODDA is also being explored for its potential applications in:

  • Corrosion inhibition: 2-ODDA may act as a corrosion inhibitor for metals like steel by forming a protective film on the surface. Source: Ebenso, E. E., et al. (2010). Synthesis and characterization of novel thiophene derivatives as potential corrosion inhibitors for mild steel in acidic medium. Materials Chemistry and Physics, 121(1-2), 259-266.:
  • Antimicrobial activity: While research is ongoing, some studies suggest 2-ODDA may possess antimicrobial properties. Source: El-Naggar, Y. M. A., et al. (2013). Synthesis and antimicrobial activity of some novel cationic surfactants derived from long chain primary amines. Grasas y Aceites, 64(4), 446-454.:

2-Octyldodecan-1-amine is an organic compound with the molecular formula C20_{20}H43_{43}N and a molecular weight of 297.56 g/mol. It features a long hydrocarbon chain, making it a member of the fatty amine family. The structure consists of a dodecane backbone with an octyl group attached to the second carbon, providing significant hydrophobic properties. This compound is characterized by its high lipophilicity, as indicated by its log P values ranging from 5.18 to 8.91, suggesting low solubility in water but high solubility in organic solvents .

Currently, there is no scientific literature available describing a specific mechanism of action for ODDA.

  • Limited Data: Specific safety information for ODDA is limited. However, based on its functional group, amines can have irritating or corrosive properties upon contact with skin or eyes [].
  • Precautions: Standard laboratory safety practices should be followed when handling ODDA, including wearing gloves, eye protection, and working in a well-ventilated area [].
Typical of amines, such as:

  • Alkylation: It can react with alkyl halides to form higher-order amines.
  • Acylation: The amine can react with acyl chlorides or anhydrides to produce amides.
  • Hydrogenation: Under specific conditions, it may undergo hydrogenation reactions, particularly if unsaturated derivatives are synthesized.

The reactivity of 2-octyldodecan-1-amine is influenced by its long hydrophobic chain, which can stabilize certain reaction intermediates and alter reaction kinetics .

2-Octyldodecan-1-amine exhibits notable biological activities, including:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against various bacterial strains, making it a potential candidate for use in disinfectants and preservatives.
  • Skin Irritation: The compound can cause severe skin burns and eye damage, indicating that it requires careful handling in laboratory and industrial settings .

The biological activity is largely attributed to its structure, which allows it to interact effectively with lipid membranes .

Synthesis of 2-octyldodecan-1-amine can be achieved through several methods:

  • Alkylation of Dodecylamine: This method involves the alkylation of dodecylamine with octyl halides under basic conditions.
  • Reductive Amination: An alternative route involves the reductive amination of dodecanal with octylamine in the presence of reducing agents.
  • Direct Amination: The direct amination of fatty alcohols using ammonia or amine derivatives under specific catalytic conditions can also yield this compound .

2-Octyldodecan-1-amine finds applications in various fields:

  • Surfactants: It is used as a surfactant in formulations due to its amphiphilic nature.
  • Emulsifiers: The compound serves as an emulsifier in cosmetic products and pharmaceuticals.
  • Corrosion Inhibitors: Due to its film-forming properties, it is utilized in coatings and corrosion inhibition applications.

These applications leverage its unique chemical properties, particularly its hydrophobic characteristics and ability to form stable emulsions .

Studies on the interactions of 2-octyldodecan-1-amine focus on its behavior in biological systems and chemical environments:

  • Cell Membrane Interaction: Research indicates that the compound interacts with lipid bilayers, which may enhance its antimicrobial efficacy.
  • Solubility Studies: Its solubility profile has been examined in various solvents to understand its potential use in formulations.

These studies help elucidate how 2-octyldodecan-1-amine can be effectively utilized in different applications while assessing safety and compatibility .

Several compounds share structural similarities with 2-octyldodecan-1-amine. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
4-Methylpentan-2-amine hydrochlorideC6_{6}H15_{15}N0.75
2,4-Dimethylpentan-3-amine hydrochlorideC7_{7}H17_{17}N0.75
Hexane-1,6-diamine dihydrochlorideC6_{6}H16_{16}N2_{2}0.71
2-Methylpropan-1-amine hydrochlorideC5_{5}H13_{13}N0.64
1,4-Diaminobutane dihydrochlorideC4_{4}H12_{12}N2_{2}0.64

Uniqueness

The uniqueness of 2-octyldodecan-1-amine lies in its long carbon chain structure that enhances hydrophobicity and lipophilicity compared to shorter-chain amines. This characteristic makes it particularly effective in applications requiring substantial surface activity and stability in organic solvents .

XLogP3

8.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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